9-Boc-6-chloro-9H-purine: Technical Profile and Stability Guide
9-Boc-6-chloro-9H-purine: Technical Profile and Stability Guide
Topic: Chemical Properties and Stability of 9-Boc-6-chloro-9H-purine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Introduction: Strategic Utility in Nucleoside Synthesis
9-Boc-6-chloro-9H-purine (tert-butyl 6-chloro-9H-purine-9-carboxylate) is a pivotal intermediate in the synthesis of modified nucleosides and purine analogues.[1] Its primary value lies in its ability to modulate the solubility and regiochemical reactivity of the purine scaffold. Unlike the parent 6-chloropurine, which suffers from poor solubility in organic solvents and ambiguous regioselectivity (N7 vs. N9), the 9-Boc derivative offers a lipophilic handle that directs subsequent transformations, particularly in the synthesis of N7-functionalized purines and reduced dihydropurine scaffolds.
This guide provides a rigorous analysis of its physicochemical properties, stability profile, and handling protocols, designed to prevent common experimental failures associated with the lability of the N9-carbamate bond.
Chemical Structure and Properties[2][3][4][5][6][7][8][9]
Identification and Physicochemical Data[8]
-
IUPAC Name: tert-butyl 6-chloro-9H-purine-9-carboxylate[1]
-
Parent Compound CAS: 87-42-3 (6-Chloropurine)[1]
-
Molecular Formula: C
H ClN O [1] -
Molecular Weight: 254.67 g/mol [1]
| Property | Description | Technical Note |
| Appearance | White to off-white solid | Crystalline forms are possible but often isolated as amorphous foams if not recrystallized.[1] |
| Solubility | High in DCM, THF, EtOAc | The Boc group disrupts intermolecular H-bonding of the purine, significantly enhancing solubility compared to the parent base. |
| Melting Point | Lower than parent (>300°C) | Typically decomposes/melts in the range of 100–150°C (derivative dependent); thermal instability precludes high-temperature melting point determination.[1] |
| Electronic State | Electron-deficient ring | The N9-Boc group is electron-withdrawing, deactivating the imidazole ring but activating the C6-Cl bond towards nucleophilic attack.[1] |
Structural Nuance: The N9-Boc Lability
The defining feature of this molecule is the N9-carbamate bond . Chemically, this is an acyl-imidazole equivalent.[1] Unlike a standard carbamate on a primary amine (which is robust), the N9-Boc group is attached to an aromatic imidazole nitrogen. This bond is significantly more labile due to the leaving group ability of the purine anion.
-
Implication: The group can be cleaved not just by acid, but also by weak nucleophiles (methanolysis) and thermal stress.
Stability Profile and Degradation Pathways[7]
Thermal Stability
-
Status: Moderate to Low.[1]
-
Threshold: Decomposition can occur >60°C.[1]
-
Mechanism: Thermal elimination of isobutylene and CO
to revert to 6-chloropurine.[1] -
Protocol: Reactions involving this intermediate should ideally be conducted at RT or 0°C. Avoid reflux in high-boiling solvents.
Hydrolytic and Chemical Stability
The stability of 9-Boc-6-chloro-9H-purine is highly pH-dependent.[1]
-
Acidic Conditions (TFA/HCl): High Lability. The Boc group is cleaved rapidly by Trifluoroacetic acid (TFA) or HCl in organic solvents. This is the standard deprotection method.[1]
-
Basic Conditions (NaOH/KOH): Unstable. Hydroxide ions will attack the carbamate carbonyl, leading to rapid hydrolysis to 6-chloropurine.[1]
-
Nucleophilic Conditions (Amines/Alkoxides): Variable/Risk. [1]
-
Primary Amines: Can attack the carbamate carbonyl (cleaving Boc) or the C6 position (displacing Cl). Steric bulk at N9 usually directs attack to C6, but Boc loss is a common side reaction.
-
Alcohols (MeOH/EtOH): Prolonged exposure to methanol, especially with heat or mild base, can cause solvolysis (methanolysis) of the Boc group.
-
Stability on Silica Gel
-
Status: Sensitive.
-
Observation: The acidity of standard silica gel can catalyze the deprotection of the N9-Boc group during column chromatography.
-
Mitigation: Pre-treat silica gel with 1-2% Triethylamine (TEA) to neutralize acidity, or use neutral alumina if purification is strictly necessary.[1] Often, the crude material is used directly in the next step.
Synthetic Utility and Reaction Manifolds[6]
The 9-Boc group serves two distinct roles: Protection and Activation .[1]
Regioselective Alkylation and Reduction
A primary application is the synthesis of 7-substituted purines .[1]
-
Reduction: 9-Boc-6-chloropurine is reduced (e.g., with BH
-THF) to the 9-Boc-7,8-dihydropurine .[1][2][3] -
Stability: Surprisingly, the Boc group survives this reduction.[1]
-
Alkylation: The N9-Boc group sterically blocks the N9 position, forcing electrophiles (alkyl halides) to react at N7 .[1]
-
Oxidation/Deprotection: Subsequent oxidation (MnO
) and acid deprotection yields the N7-alkylated purine.[1]
Nucleophilic Aromatic Substitution ( )
The C6-chloro group is a handle for introducing amines or alkoxides.[1]
-
Challenge: Nucleophiles can attack the Boc group.
-
Strategy: Perform
under mild conditions (low temp, non-nucleophilic base like DIPEA). If the Boc group is lost, it can be re-installed, but typically this intermediate is used when the Boc group is intended to be transient or when reducing the ring.
Visualizing the Reaction Pathways
Figure 1: Reaction manifold for 9-Boc-6-chloropurine, highlighting the reduction pathway to N7-substituted derivatives and the risk of deprotection.[1]
Experimental Protocols
Synthesis of 9-Boc-6-chloropurine[1][9]
-
Reagents: 6-Chloropurine (1.0 eq), Di-tert-butyl dicarbonate (Boc
O, 1.1 eq), DMAP (catalytic), Anhydrous THF.[1] -
Procedure:
-
Suspend 6-chloropurine in anhydrous THF under inert atmosphere (N
/Ar). -
Add Boc
O and catalytic DMAP.[1] -
Stir at Room Temperature (20-25°C) for 2–4 hours. Evolution of gas (if any) or dissolution of starting material indicates progress.
-
Workup: Evaporate solvent in vacuo at <30°C .
-
Purification: Triturate with hexane/ether or perform rapid filtration through a short pad of silica (neutralized with 1% TEA) eluting with DCM.[1] Do not store on acidic silica.
-
Handling & Storage
-
Storage: Store at -20°C under argon/nitrogen.
-
Moisture: Highly sensitive to moisture in the presence of trace acid/base. Keep desiccated.
-
Solvents: Avoid protic solvents (MeOH, EtOH) for long-term storage of solutions.[1] Use Anhydrous DCM or THF.[1]
Stability Logic Diagram
Figure 2: Stability factors influencing the integrity of the N9-Boc protecting group.[1]
References
-
Kotek, V., Tobrman, T., & Dvořák, D. (2012). Highly Efficient and Broad-Scope Protocol for the Preparation of 7-Substituted 6-Halopurines via N9-Boc-Protected 7,8-Dihydropurines.[1][2] Synthesis, 44(4), 610-618.[1]
-
Dey, S., & Garner, P. (2000).[4] Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. The Journal of Organic Chemistry, 65(22), 7697–7699.
- Hocek, M., & Šloufová, I. (2004). Cross-coupling reactions of 6-chloropurine bases and nucleosides. Collection of Czechoslovak Chemical Communications. (Contextual reference for 6-chloropurine reactivity).
-
Ashworth, I. W., et al. (2010).[1] Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.[1][5] The Journal of Organic Chemistry, 75(23), 8117-8125.
